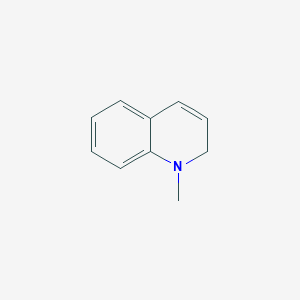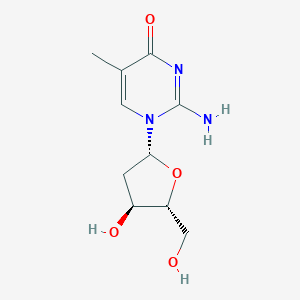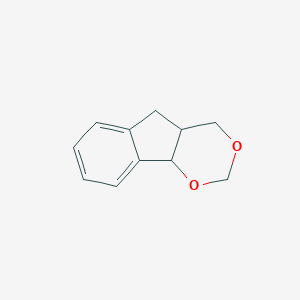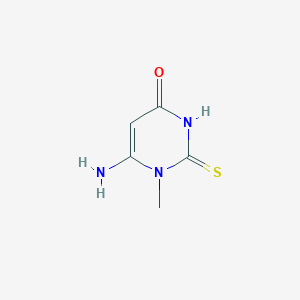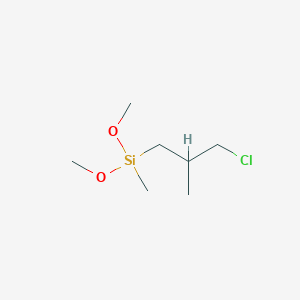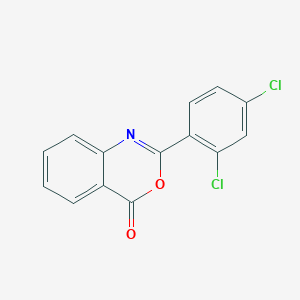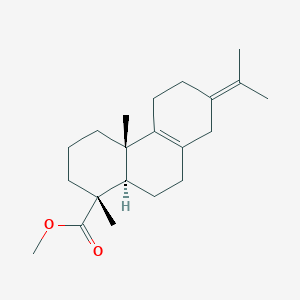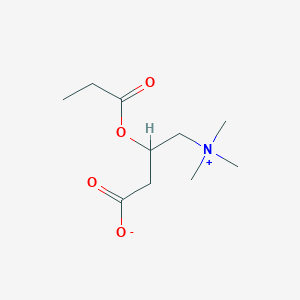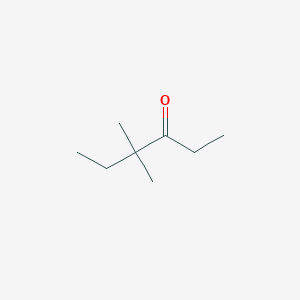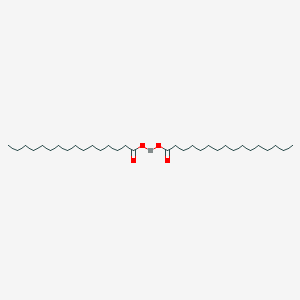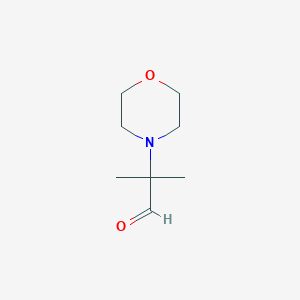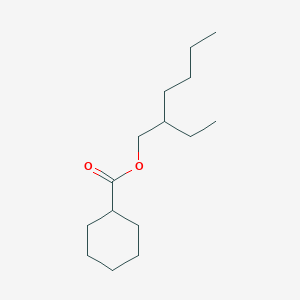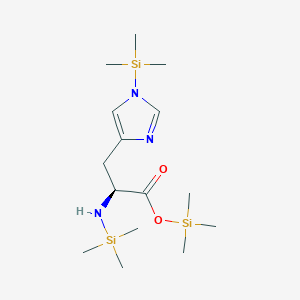
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester, also known as Boc-L-histidine(Trt)-OH, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of histidine, an amino acid that is essential for protein synthesis in the human body. Boc-L-histidine(Trt)-OH is a popular choice in scientific research due to its ability to bind to metal ions and its potential to act as a catalyst in various biochemical reactions.
Mecanismo De Acción
The mechanism of action of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH is not fully understood. However, it is believed that the compound's ability to bind to metal ions plays a crucial role in its biological activity. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can also act as a catalyst in various biochemical reactions, further enhancing its potential as a research tool.
Efectos Bioquímicos Y Fisiológicos
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been shown to have several biochemical and physiological effects. The compound's ability to bind to metal ions can influence the activity of metalloproteins, which are involved in various biological processes. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH in laboratory experiments is its ability to bind to metal ions. This property makes it an ideal candidate for studying metal ion interactions in biological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for some research groups to obtain.
Direcciones Futuras
There are several future directions for research involving Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH. One potential area of research is in the development of new metal ion sensors. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH's ability to bind to metal ions could be used to develop new sensors for detecting metal ions in biological samples. Another potential area of research is in the study of metal ion interactions in disease states. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used to study the role of metal ions in diseases such as Alzheimer's and Parkinson's. Finally, Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used in the development of new drugs targeting metalloproteins.
Métodos De Síntesis
The synthesis of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH involves the reaction of Nalpha-Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine with trimethylsilyl chloride and triethylamine. The resulting compound is then treated with trityl chloride to form the final product. This synthesis method is widely used in laboratories and has been proven to be effective in producing high-quality Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH.
Aplicaciones Científicas De Investigación
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been extensively used in scientific research for its unique properties. One of the most common applications of this compound is in the study of metal ion binding. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can bind to metal ions such as copper, zinc, and nickel, making it an ideal candidate for studying metal ion interactions in biological systems.
Propiedades
Número CAS |
17908-25-7 |
|---|---|
Nombre del producto |
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Fórmula molecular |
C15H33N3O2Si3 |
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |
Clave InChI |
MEFLGORIMZDUEG-AWEZNQCLSA-N |
SMILES isomérico |
C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Sinónimos |
Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



